Junipediol A 8-glucoside
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Overview
Description
Junipediol A 8-glucoside is a glycoside compound with the molecular formula C16H24O9 . It is a naturally occurring compound found in various plant species, including Juniperus occidentalis . The compound is characterized by its unique structure, which includes a glucoside moiety attached to the junipediol A aglycone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Junipediol A 8-glucoside typically involves the glycosylation of junipediol A with a suitable glucosyl donor under specific reaction conditions . The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of the 8-glucoside linkage .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques . Alternatively, biotechnological methods, such as microbial fermentation, can be employed to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Junipediol A 8-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The glucoside moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glucosides .
Scientific Research Applications
Junipediol A 8-glucoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Junipediol A 8-glucoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Juniperoside: Another glycoside found in Juniperus species.
Dihydrosyringin: A related compound with similar biological activities.
Skimmin: A glucoside with antioxidant properties.
Uniqueness
Junipediol A 8-glucoside is unique due to its specific glycosylation pattern and the presence of a methoxyphenyl group, which contributes to its distinct biological activities .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-23-11-4-8(2-3-10(11)19)9(5-17)7-24-16-15(22)14(21)13(20)12(6-18)25-16/h2-4,9,12-22H,5-7H2,1H3/t9?,12-,13-,14+,15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHZVRNVHQFBAF-YLHHEPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)COC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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